3-(1,3-Dimethyl-3-cyclohexenyl)propanal 3-(1,3-Dimethyl-3-cyclohexenyl)propanal
Brand Name: Vulcanchem
CAS No.: 71735-72-3
VCID: VC16992229
InChI: InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

3-(1,3-Dimethyl-3-cyclohexenyl)propanal

CAS No.: 71735-72-3

Cat. No.: VC16992229

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dimethyl-3-cyclohexenyl)propanal - 71735-72-3

Specification

CAS No. 71735-72-3
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 3-[(1R)-1,3-dimethylcyclohex-3-en-1-yl]propanal
Standard InChI InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1
Standard InChI Key HAEFRQLHXUHJJP-LLVKDONJSA-N
Isomeric SMILES CC1=CCC[C@](C1)(C)CCC=O
Canonical SMILES CC1=CCCC(C1)(C)CCC=O

Introduction

Synthesis and Production Methods

Key Synthetic Routes

The synthesis of 3-(1,3-dimethyl-3-cyclohexenyl)propanal is inferred from analogous pathways described in patent DE102005002010A1, which details the preparation of structurally related cyclohexenylpropanals . A plausible route involves:

  • Cyclohexenyl Precursor Formation:

    • Diels-Alder reaction between isoprene and a dienophile to generate the 1,3-dimethylcyclohexene framework.

    • Functionalization of the cyclohexene ring via allylic alkylation to introduce the propanal side chain.

  • Aldehyde Installation:

    • Oxidation of a primary alcohol intermediate (e.g., 3-(1,3-dimethyl-3-cyclohexenyl)propan-1-ol) using oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions .

  • Purification:

    • Distillation or chromatographic methods to isolate the aldehyde from byproducts.

Industrial-Scale Considerations

Patent DE102005002010A1 highlights the use of continuous-flow reactors and catalytic systems to enhance yield and reduce reaction times for similar compounds . Industrial production may employ:

  • Catalytic Hydrogenation: To stabilize intermediates.

  • Solvent Optimization: Ethanol or propylene glycol as reaction media to improve solubility and facilitate downstream processing .

Physicochemical Properties

While direct data on 3-(1,3-dimethyl-3-cyclohexenyl)propanal is limited, its properties can be extrapolated from related aldehydes:

PropertyValue/Range (Estimated)Basis for Estimation
Molecular Weight~194.3 g/molC₁₂H₁₈O
Boiling Point230–245°CAnalogous cyclohexenylpropanals
LogP (Partition Coeff.)3.2–3.8Predicted via fragment methods
SolubilityLow in water; miscible in ethanol, diethyl phthalatePatent formulations

The aldehyde group confers high reactivity, particularly in nucleophilic additions and condensation reactions, while the dimethylcyclohexenyl group enhances lipophilicity and volatility, critical for fragrance applications .

Chemical Reactivity and Derivatives

Principal Reactions

  • Aldol Condensation: Reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds, useful in synthesizing larger fragrance molecules.

  • Oxidation: Forms carboxylic acids (e.g., 3-(1,3-dimethyl-3-cyclohexenyl)propanoic acid) under strong oxidizing conditions.

  • Reduction: Catalytic hydrogenation reduces the aldehyde to a primary alcohol, a common intermediate in perfume stabilizers .

Stabilization Challenges

The α,β-unsaturated aldehyde structure may predispose the compound to polymerization or oxidation. Patent DE102005002010A1 suggests stabilization via:

  • Antioxidant Additives: Tocopherol or butylated hydroxytoluene (BHT).

  • Storage Conditions: Anaerobic environments and low temperatures .

Applications in Fragrance Chemistry

Olfactory Profile

While the exact scent profile of 3-(1,3-dimethyl-3-cyclohexenyl)propanal is undocumented, structurally similar compounds exhibit:

  • Green, Herbal Notes: Attributed to the cyclohexenyl moiety.

  • Longevity: Enhanced by the dimethyl group’s steric hindrance, reducing evaporation rates .

Formulation Use

Patent DE102005002010A1 emphasizes the utility of cyclohexenylpropanals in:

  • Top Notes: Providing initial freshness in perfumes.

  • Fixatives: Blending with ethanol or dipropylene glycol to extend fragrance longevity .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers with distinct olfactory properties.

  • Stability Studies: Investigating advanced encapsulation techniques to mitigate polymerization.

  • Toxicological Profiling: Comprehensive in vitro and in vivo assays to establish safety thresholds.

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